REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([P:8](=O)([C:16]2[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][CH:17]=2)[C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.II.C(P(CCCC)CCCC)CCC>C(#N)C.C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([P:8]([C:16]2[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][CH:17]=2)[C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)P(C1=CC=C(C=C1)Cl)(C1=CC=C(C=C1)Cl)=O
|
Name
|
|
Quantity
|
6 mg
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
130 μL
|
Type
|
reactant
|
Smiles
|
C(CCC)P(CCCC)CCCC
|
Name
|
acetonitrile THF
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N.C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 10 minutes under nitrogen atmosphere before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was quenched with H2O (100 μL)
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with ethyl acetate (10 mL)
|
Type
|
WASH
|
Details
|
was washed with portions of sat. NaHCO3 (3×5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic fraction was dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting residue was recrystallized from methanol (2 mL)
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)P(C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.26 mmol | |
AMOUNT: MASS | 95 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |